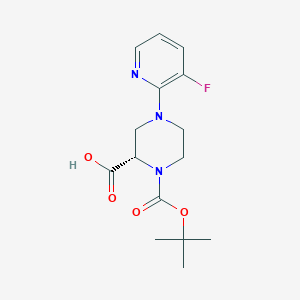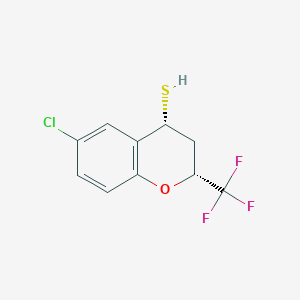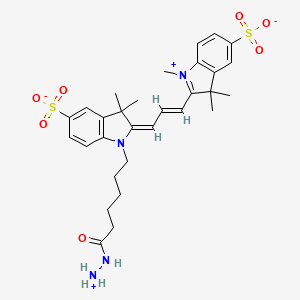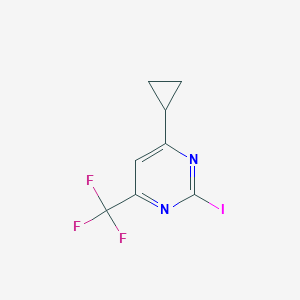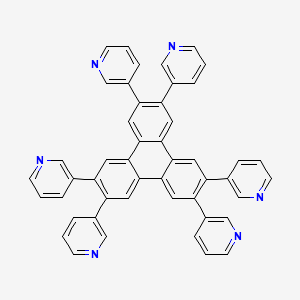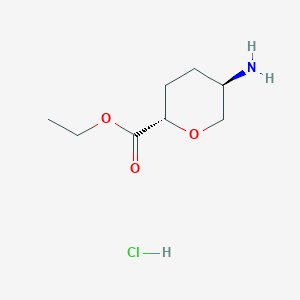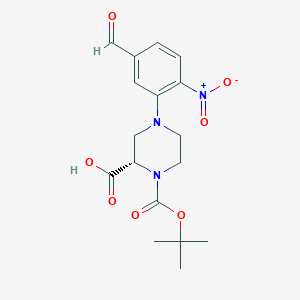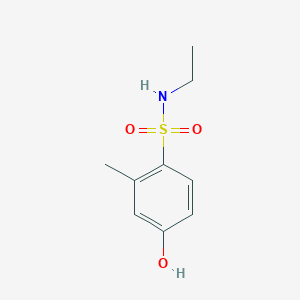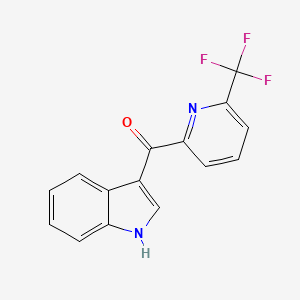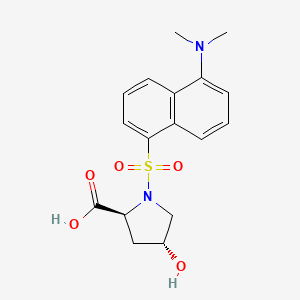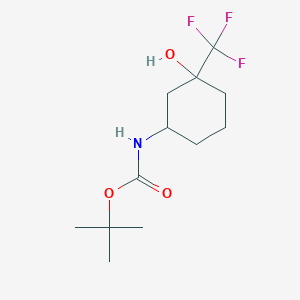
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol typically involves the protection of an amino group with a Boc group, followed by the introduction of a trifluoromethyl group. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. The amine is subsequently protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of solid acid catalysts in continuous flow systems can facilitate the Boc protection step, allowing for high yields and productivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: NaBH4, methanol as solvent.
Deprotection: TFA, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone.
Reduction: this compound.
Deprotection: 3-amino-1-(trifluoromethyl)cyclohexanol.
Applications De Recherche Scientifique
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)-3-(trifluoromethyl)azetidine: Similar in structure but with an azetidine ring instead of a cyclohexanol ring.
3-(Boc-amino)-1-(trifluoromethyl)cyclohexanone: The oxidized form of 3-(Boc-amino)-1-(trifluoromethyl)cyclohexanol.
Uniqueness
This compound is unique due to its combination of a Boc-protected amino group and a trifluoromethyl group on a cyclohexanol ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C12H20F3NO3 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-5-4-6-11(18,7-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |
Clé InChI |
VIPMNSBLWRVIFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(C1)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


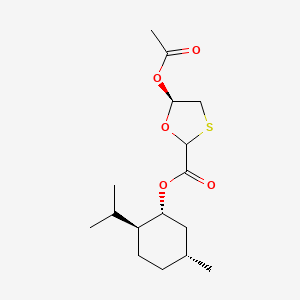
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
